

Introduction: The Value of Three-Dimensionality in Modern Drug Discovery

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Compound of Interest

Compound Name: *2-Azaspiro[3.3]heptan-6-ol hydrochloride*

Cat. No.: *B1379402*

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In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical properties and biological activity is relentless. The concept of "escaping flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp^3 -rich molecules—has become a cornerstone of modern drug design.^[1] Spirocyclic systems, particularly strained ring systems like the azaspiro[3.3]heptane core, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures provide predictable vectors for substituent placement, which can enhance target selectivity and improve pharmacological profiles.^{[2][3]}

This guide provides a detailed technical overview of **2-Azaspiro[3.3]heptan-6-ol hydrochloride**, a key building block within this class. We will delve into its fundamental molecular properties, outline a representative synthetic rationale, and discuss its significance and application for researchers and drug development professionals. As a functionalized derivative, this compound serves as a versatile starting point for introducing the azaspiro[3.3]heptane motif, a validated bioisostere for the ubiquitous piperidine ring, into lead compounds.^{[1][2]}

Part 1: Core Molecular Identity and Physicochemical Properties

The precise characterization of a molecular entity is the foundation of its application in research and development. For **2-Azaspiro[3.3]heptan-6-ol hydrochloride**, this begins with its

molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Formula and Weight

The compound is composed of the parent molecule, 2-Azaspiro[3.3]heptan-6-ol, and a hydrochloride salt.^[4] The salt form is typically employed to improve the stability and aqueous solubility of the amine-containing parent molecule, a common strategy in drug development.

The molecular formula is C₆H₁₂ClNO.^[4] This formula is derived from the parent compound, C₆H₁₁NO, with the addition of one molecule of hydrochloric acid (HCl).^{[4][5]}

The molecular weight is a critical parameter for any experimental work. It is essential to distinguish between the average molecular weight (often referred to as molecular mass) and the monoisotopic mass.

- **Average Molecular Weight:** This is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the value used for macroscopic calculations, such as preparing solutions of a specific molarity. The average molecular weight is 149.62 g/mol.^[4]
- **Monoisotopic Mass:** This is calculated using the mass of the most abundant isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), which can resolve isotopic peaks and is used to confirm the elemental composition of a molecule. The monoisotopic mass is 149.0607417 Da.^[4]

A summary of these core identifiers is presented in Table 1.

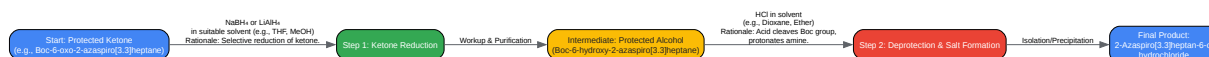
Table 1: Core Identifiers for **2-Azaspiro[3.3]heptan-6-ol hydrochloride**

Identifier	Value	Source
Molecular Formula	C6H12ClNO	PubChem[4]
Average Molecular Weight	149.62 g/mol	PubChem[4]
Monoisotopic Mass	149.0607417 Da	PubChem[4]
IUPAC Name	2-azaspiro[3.3]heptan-6-ol;hydrochloride	PubChem[4]
CAS Number	1630907-10-6	PubChem[4], Apollo Scientific[6]

| Parent Compound CID | 56962214 (2-Azaspiro[3.3]heptan-6-ol) | PubChem[4] |

Chemical Structure

The defining feature of this molecule is its spirocyclic core, where two rings share a single carbon atom. This arrangement locks the molecule into a rigid conformation, a highly desirable trait in drug design for minimizing the entropic penalty upon binding to a biological target.



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References

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- 5. 2-Azaspiro[3.3]heptan-6-ol | C₆H₁₁NO | CID 56962214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1630907-10-6 Cas No. | 2-Azaspiro[3.3]heptan-6-ol hydrochloride | Apollo [store.apolloscientific.co.uk]
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